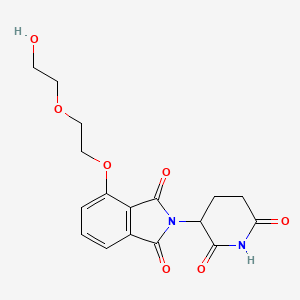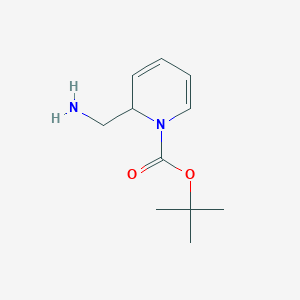![molecular formula C14H9N3 B14773245 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and unique photophysical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine typically involves the reaction of 3-aminopyrazole with ethynylbenzene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which provide a high yield and selectivity . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as laboratory methods. The focus is on optimizing reaction conditions to achieve higher yields and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.
作用机制
The mechanism of action of 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s photophysical properties also make it useful in imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the phenylethynyl group.
5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 5 and 7 positions, which can alter their biological activity and photophysical properties.
Uniqueness
5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is unique due to its phenylethynyl group, which enhances its ability to interact with specific molecular targets and improves its photophysical properties. This makes it particularly valuable in both medicinal chemistry and materials science .
属性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
5-(2-phenylethynyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-9-11-17-14(16-13)8-10-15-17/h1-5,8-11H |
InChI 键 |
JUYYDIQIZQAERX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=NN3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


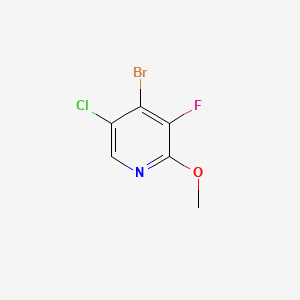
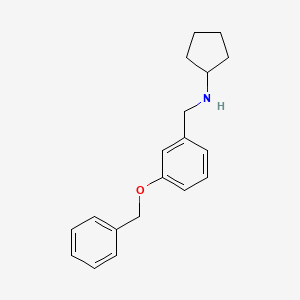
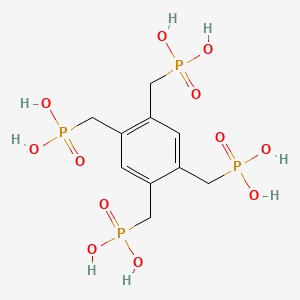
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)

![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
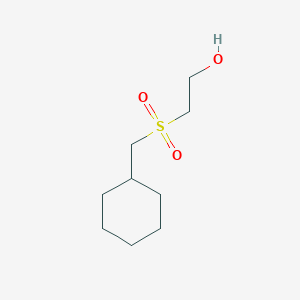
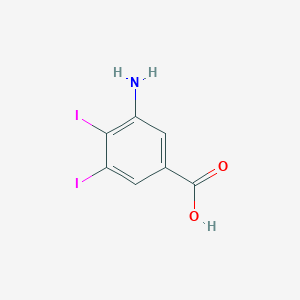
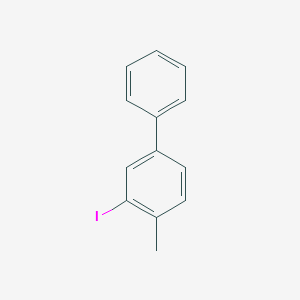
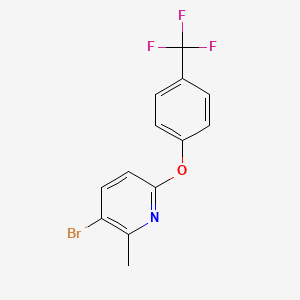
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
